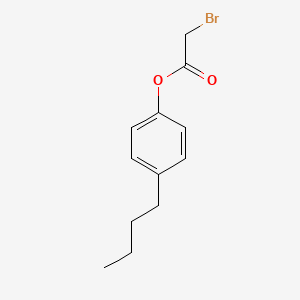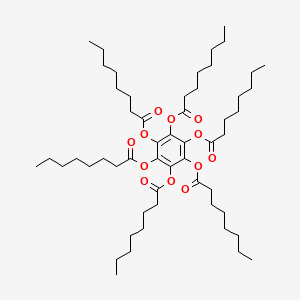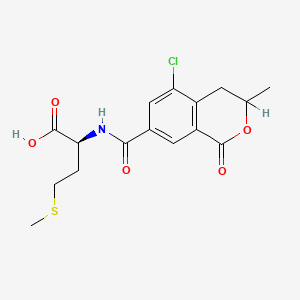
4-Butylphenyl bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylphenyl bromoacetate is an organic compound with the molecular formula C12H15BrO2 It is an ester formed from the reaction of 4-butylphenol and bromoacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-butylphenyl bromoacetate typically involves the esterification of 4-butylphenol with bromoacetic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid. The general reaction scheme is as follows: [ \text{4-Butylphenol} + \text{Bromoacetic acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butylphenyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-butylphenol and bromoacetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-butylphenyl azide or 4-butylphenyl thiocyanate.
Hydrolysis: 4-Butylphenol and bromoacetic acid.
Reduction: 4-Butylphenyl ethanol.
Aplicaciones Científicas De Investigación
4-Butylphenyl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-butylphenyl bromoacetate primarily involves its reactivity as an ester and a bromoacetate. The ester group can undergo hydrolysis or reduction, while the bromoacetate moiety can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products.
Comparación Con Compuestos Similares
4-Butylphenyl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Phenyl bromoacetate: Similar ester and bromoacetate groups but lacks the butyl substituent, affecting its physical and chemical properties.
4-Butylphenyl chloroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 4-Butylphenyl bromoacetate is unique due to the presence of both the butyl group and the bromoacetate moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
63353-47-9 |
|---|---|
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
(4-butylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-4-10-5-7-11(8-6-10)15-12(14)9-13/h5-8H,2-4,9H2,1H3 |
Clave InChI |
JZTLTELQVDEVIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)OC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol](/img/structure/B14496283.png)
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)




![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
